Cas no 56790-84-2 (NAPHTHALENE, 2-CHLORO-6-METHYL-)

NAPHTHALENE, 2-CHLORO-6-METHYL- 化学的及び物理的性質
名前と識別子
-
- NAPHTHALENE, 2-CHLORO-6-METHYL-
- AKOS015961095
- 2-Chloro-6-methyl naphthalene
- DB-217240
- SCHEMBL806445
- 56790-84-2
- 2-Chloro-6-methylnaphthalene
- WBIAGGDFPTWSBH-UHFFFAOYSA-N
- Naphthalene, 2-chloro-6-methyl-
-
- インチ: InChI=1S/C11H9Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
- InChIKey: WBIAGGDFPTWSBH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 176.0392780g/mol
- どういたいしつりょう: 176.0392780g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0Ų
NAPHTHALENE, 2-CHLORO-6-METHYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000649-1g |
2-Chloro-6-methylnaphthalene |
56790-84-2 | 98% | 1g |
$1819.80 | 2023-09-01 | |
Alichem | A219000649-500mg |
2-Chloro-6-methylnaphthalene |
56790-84-2 | 98% | 500mg |
$1019.20 | 2023-09-01 |
NAPHTHALENE, 2-CHLORO-6-METHYL- 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
NAPHTHALENE, 2-CHLORO-6-METHYL-に関する追加情報
2-Chloro-6-Methyl-Naphthalene (CAS No. 56790-84-2): An In-depth Overview
2-Chloro-6-Methyl-Naphthalene, also known by its CAS number 56790-84-2, is a versatile aromatic compound with significant applications in various industries. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a chlorine atom substituted at the 2-position and a methyl group at the 6-position. The combination of these substituents imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a key component in several industrial processes.
The structure of 2-Chloro-6-Methyl-Naphthalene is characterized by its two fused benzene rings, with the substituents positioned strategically to influence its reactivity and solubility. The chlorine atom at the 2-position introduces electron-withdrawing effects, while the methyl group at the 6-position provides electron-donating characteristics. This balance of electronic effects makes the compound highly reactive under certain conditions, facilitating its use in various chemical transformations.
Recent studies have highlighted the potential of 2-Chloro-6-Methyl-Naphthalene in advanced materials science. Researchers have explored its role as a precursor in the synthesis of novel polymers and high-performance materials. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been leveraged to create tailored polymeric structures with enhanced mechanical and thermal properties. These findings underscore its importance in pushing the boundaries of material innovation.
In the pharmaceutical industry, 2-Chloro-6-Methyl-Naphthalene has shown promise as an intermediate in drug development. Its unique reactivity allows for the construction of complex molecular frameworks that are essential in designing bioactive compounds. Recent advancements in medicinal chemistry have demonstrated its utility in synthesizing potential anti-cancer agents, where its structural features contribute to target specificity and efficacy.
The environmental impact of 2-Chloro-6-Methyl-Naphthalene has also been a topic of interest. Studies have investigated its biodegradation pathways and toxicity profiles, providing insights into its safe handling and disposal. These efforts align with global initiatives to promote sustainable chemical practices and minimize ecological footprints.
In terms of synthesis, 2-Chloro-6-Methyl-Naphthalene can be prepared through various routes, including Friedel-Crafts alkylation and chlorination reactions. Recent optimizations have focused on improving reaction yields and reducing energy consumption, making it more economically viable for large-scale production.
The versatility of CAS No. 56790-84-2 extends to its applications in agrochemicals and specialty chemicals. Its ability to serve as a building block for herbicides and fungicides has been well-documented, contributing to crop protection solutions that enhance agricultural productivity.
In conclusion, 2-Chloro-6-Methyl-Naphthalene (CAS No. 56790-84-2) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across industries highlight its significance as a foundational compound in contemporary chemical research and development.
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